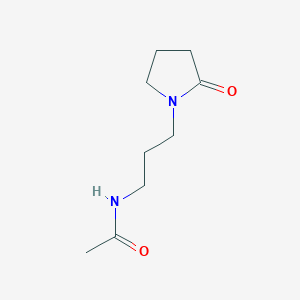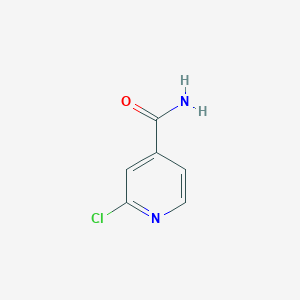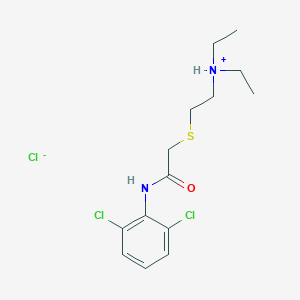
2',6'-Dichloro-2-(2-(diethylamino)ethyl)thioacetanilide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2',6'-Dichloro-2-(2-(diethylamino)ethyl)thioacetanilide hydrochloride, commonly referred to as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the medical field. It is a white crystalline powder that is soluble in water and ethanol. Diclofenac is used to treat various conditions such as pain, inflammation, and fever.
作用机制
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Prostaglandins are produced by the body in response to injury or inflammation. Diclofenac blocks the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting the production of prostaglandins, Diclofenac reduces pain and inflammation.
Biochemical and physiological effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for causing inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. Diclofenac has also been shown to have antioxidant properties, which can help to protect cells and tissues from oxidative damage.
实验室实验的优点和局限性
Diclofenac has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, there are some limitations to using Diclofenac in lab experiments. It can have variable effects depending on the dose and duration of treatment. It can also have off-target effects, which can complicate the interpretation of results.
未来方向
There are a number of future directions for research on Diclofenac. One area of research is the development of new formulations of Diclofenac that can improve its efficacy and reduce its side effects. Another area of research is the development of new uses for Diclofenac, such as in the treatment of cancer. Finally, there is a need for further research to better understand the mechanism of action of Diclofenac and its effects on different cell types and tissues.
合成方法
Diclofenac is synthesized by reacting 2,6-dichloroaniline with thioacetic acid in the presence of concentrated hydrochloric acid. The resulting product is then reacted with diethylamine to obtain Diclofenac. The synthesis method is relatively simple and yields a high purity product.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and gout. Diclofenac has also been studied for its potential use in cancer treatment. Studies have shown that Diclofenac can inhibit the growth of cancer cells and induce apoptosis.
属性
CAS 编号 |
101651-69-8 |
|---|---|
产品名称 |
2',6'-Dichloro-2-(2-(diethylamino)ethyl)thioacetanilide hydrochloride |
分子式 |
C14H21Cl3N2OS |
分子量 |
371.8 g/mol |
IUPAC 名称 |
2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H20Cl2N2OS.ClH/c1-3-18(4-2)8-9-20-10-13(19)17-14-11(15)6-5-7-12(14)16;/h5-7H,3-4,8-10H2,1-2H3,(H,17,19);1H |
InChI 键 |
BIEJESCEKNFHHW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSCC(=O)NC1=C(C=CC=C1Cl)Cl.[Cl-] |
规范 SMILES |
CC[NH+](CC)CCSCC(=O)NC1=C(C=CC=C1Cl)Cl.[Cl-] |
同义词 |
2-[(2,6-dichlorophenyl)carbamoylmethylsulfanyl]ethyl-diethyl-azanium c hloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)
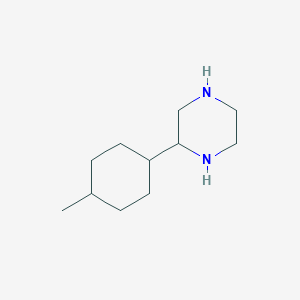
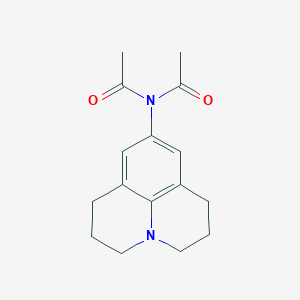
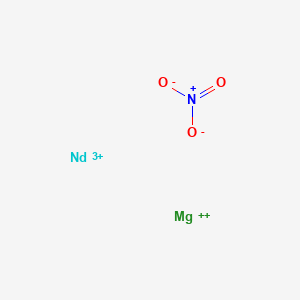
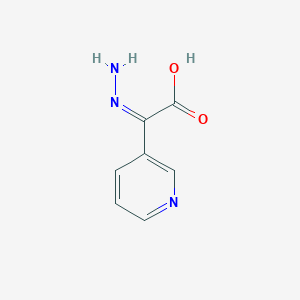
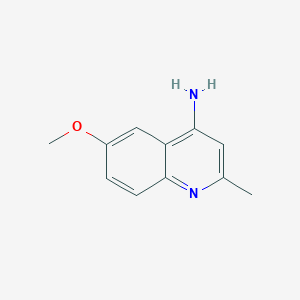

![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)

